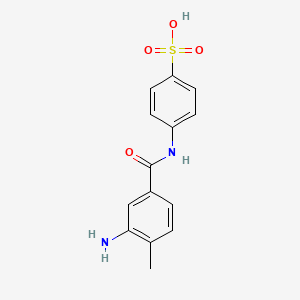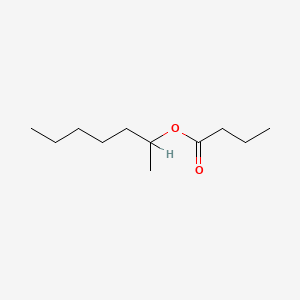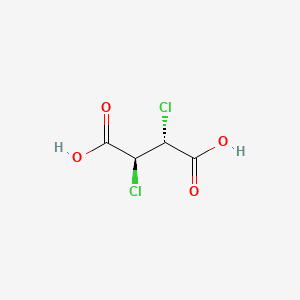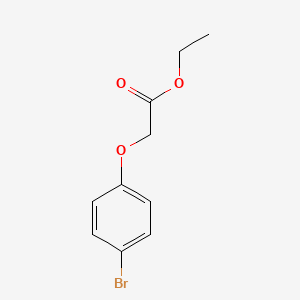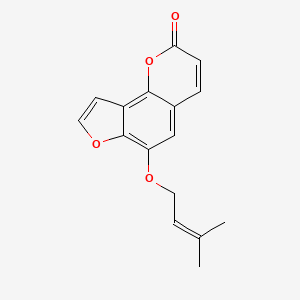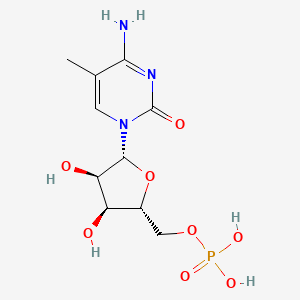
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione
Übersicht
Beschreibung
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . Phenylethane-1,2-dione, also known as benzil, is a diketone made up of two phenyl groups .
Synthesis Analysis
4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The synthesis of benzil can be achieved through the oxidation of benzoin .Molecular Structure Analysis
The molecular structure of 4-nitrophenol consists of a benzene ring with a hydroxyl group and a nitro group attached . Benzil, on the other hand, consists of two phenyl groups attached to a central carbonyl functional group .Chemical Reactions Analysis
4-Nitrophenol is known to undergo reduction reactions to form 4-aminophenol . Benzil can undergo a variety of reactions due to the presence of the carbonyl functional group .Physical And Chemical Properties Analysis
4-Nitrophenol appears as colorless to pale yellow crystals with a melting point of 113 to 114 °C . Benzil is a yellow crystalline solid with a melting point of 95 to 96 °C .Wissenschaftliche Forschungsanwendungen
Shift in Nitro Group in Phenylhydrazo-β-diketone
A study by Kopylovich et al. (2011) found an unusual para to meta shift of a nitro group in a related compound, 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione. This shift occurred upon nitration under basic conditions, leading to new ligands for metal-organic frameworks with a rare 5/4/t5 topology (Kopylovich et al., 2011).
Vasorelaxant Effects via Soluble Guanylate Cyclase-cGMP Pathway
Brito et al. (2013) explored the vasorelaxant effects of 1-nitro-2-phenylethane, a molecule containing a nitro group similar to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. They discovered that its vasorelaxation effects are mediated by stimulating the soluble guanylate cyclase-cGMP pathway, independent of endothelial layer integrity (Brito et al., 2013).
Synthesis and Spectroscopic Analysis of Nitrophenyl Derivatives
Solé et al. (1996) described the synthesis and analysis of 3a-(o-Nitrophenyl)octahydroindol-4-ones, providing insight into the configurational and conformational aspects of these compounds, which is relevant for understanding similar nitrophenyl derivatives (Solé et al., 1996).
Fluorescent Chemosensor for Co2+
Subhasri and Anbuselvan (2014) synthesized intramolecular charge transfer chromophores related to β-diketones as new selective fluorescent chemosensors for Co2+. These studies demonstrate the potential of compounds like 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione in the development of sensitive and selective sensors (Subhasri & Anbuselvan, 2014).
Tautomerism and Acid-Base Properties
Research by Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of benzoylacetone, which is structurally similar to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. These properties are crucial for understanding the behavior of such compounds in different environments (Mahmudov et al., 2011).
Conformational Behavior Study
Sato et al. (1993) conducted a study on the conformational behavior of 2,2-diaryl-1,3-oxazine-4,6-diones, a class of compounds closely related to 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. They found that para-substituents significantly affect the molecule's conformation, a finding relevant to understanding the structural dynamics of similar compounds (Sato et al., 1993).
Synthesis and Characterization of Nitrophenyl Derivatives
Neiland and Vanag (1967) synthesized 2-Aryl-4-azaindain-1,3-diones, providing a methodological foundation for the synthesis of compounds like 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, which can be useful in various chemical and pharmaceutical applications (Neiland & Vanag, 1967).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDKREBNFFEDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300826 | |
| Record name | 4-Nitrobenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione | |
CAS RN |
22711-24-6 | |
| Record name | 4-Nitrobenzil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrobenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



